molecular formula C9H12N2O2 B14039205 (s)-3-Amino-4-(4-pyridyl)butanoic acid

(s)-3-Amino-4-(4-pyridyl)butanoic acid

Cat. No.: B14039205
M. Wt: 180.20 g/mol
InChI Key: HPMMXBBRJNNDBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-amino-4-(4-pyridyl)butyric acid is an organic compound that features both an amino group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (s)-3-(Boc-amino)-4-(4-pyridyl)butyric acid as an intermediate . The Boc group is then removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for (s)-3-amino-4-(4-pyridyl)butyric acid are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-amino-4-(4-pyridyl)butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(s)-3-amino-4-(4-pyridyl)butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein synthesis.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-amino-4-(4-pyridyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the pyridyl group can participate in π-π interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-(Boc-amino)-4-(4-pyridyl)butyric acid
  • (s)-Boc-4-(4-pyridyl)-β-Homoala-OH

Uniqueness

(s)-3-amino-4-(4-pyridyl)butyric acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-4-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m0/s1

InChI Key

HPMMXBBRJNNDBV-QMMMGPOBSA-N

Isomeric SMILES

C1=CN=CC=C1C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CN=CC=C1CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.